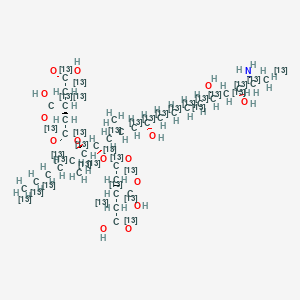
Calcium lanthanum sulfide (CaLa2S4)
Vue d'ensemble
Description
Calcium lanthanum sulfide (CaLa2S4) is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a type of lanthanide-based material that has a wide range of uses, including in the field of catalysis, energy storage, and optoelectronics. In
Applications De Recherche Scientifique
Advanced Infrared Optical Ceramics
Calcium lanthanum sulfide, CaLa2S4, has been identified as a promising material for advanced infrared optical ceramics. Research has demonstrated successful synthesis methods, such as a wet chemistry route followed by thermal decomposition, to produce CaLa2S4 with high specific surface area due to small particle size and mesopores. This enables its application in infrared transmitting window materials, particularly in the 8-14 µm wavelength range (Li, Zhang, & Wu, 2016).
Development as Infrared Transmitting Ceramic
CaLa2S4 has undergone development for several years as an 8-12 μm transmitting ceramic. Efforts have been focused on optimizing its optical properties, significantly reducing the absorption coefficient at 10.6 µm. Studies have explored the causes of extrinsic absorption and the impact of impurities and defects on infrared absorption of CaLa2S4 ceramics (Covino, Harris, Hills, Loda, & Schwartz, 1984).
Optical, Mechanical, and Thermal Properties
Research has been conducted to understand the optical, mechanical, and thermal characteristics of CaLa2S4. Data including absorption coefficient, hardness, strength, modulus, thermal expansion, and conductivity have been presented, contributing to its potential use in various industrial applications (Saunders, Wong, & Gentilman, 1984).
Sulfidization and Sintering Temperature Effects
Studies have shown that sulfidization and sintering temperatures critically affect the optical properties of CaLa2S4 powders. Optimum temperatures for sulfidization and sintering have been identified to obtain high transmittance ceramics, essential for infrared applications (Wang & Hon, 1992).
Synthesis Techniques and Ceramic Processing
The synthesis of calcium lanthanum sulphide has progressed significantly, with methods like evaporative decomposition of solution (EDS) being utilized. The evolution of powder synthesis and ceramic processing techniques has led to improved quality of CaLa2S4 ceramics, enhancing their suitability for infrared windows (Savage, Lewis, & Whitehouse, 1986).
Transparent Optical Ceramics Fabrication
Fabrication techniques have been developed for creating transparent CaLa2S4 optical ceramics. The process involves sintering and hot isostatic pressing, with a focus on achieving maximum infrared transmission and minimizing impurities (Harris, Hills, Gentilman, Saunders, & Wong, 1987).
Mécanisme D'action
Target of Action
Calcium lanthanum sulfide (CaLa2S4) is primarily targeted for use in advanced infrared optical ceramics . Its role is to enhance the performance of these ceramics, particularly in the 8- to 12-micrometer region .
Mode of Action
The compound interacts with its target by exhibiting quantum size confinement and near-band-edge photoluminescence . This interaction results in improved optical properties of the ceramics, making them more efficient for infrared applications .
Biochemical Pathways
Its synthesis involves a wet chemistry method followed by thermal decomposition . The precursor material is first prepared via a facile ethanol-based wet chemical single-source precursor route, and then thermally decomposed in argon at high temperature to form CaLa2S4 .
Pharmacokinetics
The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological systemIts physical properties, such as specific surface area and pore size, can impact its performance in its intended application .
Result of Action
The result of CaLa2S4’s action is the formation of a high-quality infrared optical ceramic. The synthesized CaLa2S4 powder exhibits a high specific surface due to a combined effect of small particle size and the existence of mesopores . This leads to improved optical and mechanical properties of the ceramics .
Action Environment
The action of CaLa2S4 is influenced by the conditions under which it is synthesized and processed. For instance, the thermal decomposition process occurs in an argon environment at high temperature . Additionally, the pressure-assisted sintering techniques used in the consolidation of CaLa2S4 ceramics can impact the densification behavior and grain growth kinetics .
Propriétés
InChI |
InChI=1S/Ca.La.H2S/h;;1H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPUFCMKFNQXQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S.[Ca].[La] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH2LaS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12525-03-0 | |
| Record name | Calcium bis[dithioxolanthanate(1-)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6594577.png)





![[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid](/img/structure/B6594638.png)


![5-(tert-butoxycarbonyl)-2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6594662.png)